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Compound of Interest

Compound Name:
2-(2,6-dimethylmorpholin-4-

yl)acetamide

CAS No.: 889584-30-9

Cat. No.: B6513750 Get Quote

Executive Summary
This guide compares the pharmacological profiles of Piracetam, the prototypical racetam

nootropic, and 2-(2,6-dimethylmorpholin-4-yl)acetamide, a structural analog belonging to the

class of morpholine-substituted acetamides.

Piracetam is defined by a 2-oxo-pyrrolidine ring fused to an acetamide side chain. It acts as

a positive allosteric modulator (PAM) of AMPA receptors and a membrane fluidity enhancer,

primarily used for cognitive enhancement and neuroprotection.

2-(2,6-dimethylmorpholin-4-yl)acetamide replaces the lactam (cyclic amide) ring of

Piracetam with a 2,6-dimethylmorpholine ring (cyclic ether-amine). This structural

modification eliminates the lactam carbonyl, significantly altering the pharmacophore. While

Piracetam is optimized for nootropic activity, morpholine acetamides are frequently

investigated for anticonvulsant, analgesic, and antifungal/antitumor properties, exhibiting a

distinct bioactivity profile.

Chemical Identity & Structural Divergence
The core difference lies in the heterocyclic ring system. Piracetam relies on a rigid lactam

(pyrrolidone), whereas the morpholine analog features a flexible cyclic amine/ether

(morpholine).
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Feature Piracetam
2-(2,6-dimethylmorpholin-4-

yl)acetamide

IUPAC Name
2-(2-oxo-1-

pyrrolidinyl)acetamide

2-(2,6-dimethylmorpholin-4-

yl)acetamide

Chemical Structure
Pyrrolidone ring + Acetamide

tail

2,6-Dimethylmorpholine ring +

Acetamide tail

Ring Type
5-membered Lactam (Gamma-

lactam)

6-membered Cyclic Ether-

Amine

Key Functional Group Cyclic Amide (C=O)
Cyclic Ether (-O-) & Tertiary

Amine (-N-)

Lipophilicity (LogP) Low (-0.6 to -0.[1][2]2)
Higher (Predicted > 0.5 due to

methyls)

Blood-Brain Barrier
Moderate permeability

(requires high doses)

Enhanced permeability (higher

lipophilicity)

Structural Impact on Binding[3]
Piracetam: The polar lactam carbonyl is critical for hydrogen bonding with polar head groups

of membrane phospholipids and specific allosteric sites on glutamate receptors.

Morpholine Analog: The absence of the ring carbonyl and the presence of the ether oxygen

shift the interaction profile towards hydrophobic pockets and different receptor subtypes

(e.g., voltage-gated ion channels rather than AMPA receptors).

Pharmacological Mechanisms[4][5][6][7]
Piracetam: The Nootropic Benchmark
Piracetam's mechanism is non-receptor specific in the traditional sense (no high-affinity binding

to GABA, Dopamine, or Serotonin receptors).

AMPA Receptor Modulation: Increases the density and affinity of AMPA receptors, enhancing

Long-Term Potentiation (LTP).
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Membrane Fluidity: Interacts with the polar heads of phospholipids, restoring membrane

fluidity in aged or stressed neurons, which improves neurotransmission and mitochondrial

function.

Hemorheology: Improves red blood cell deformability and reduces platelet aggregation.

2-(2,6-dimethylmorpholin-4-yl)acetamide: The
Morpholine Pharmacophore
Research into morpholine-substituted acetamides suggests a divergent pathway:

Anticonvulsant Activity: 2-(Substituted-amino)acetamides are a known class of

anticonvulsants. The morpholine ring, particularly with lipophilic substitutions (2,6-dimethyl),

facilitates entry into the CNS and modulation of voltage-gated sodium or calcium channels.

Enzyme Inhibition: Morpholine derivatives are frequently cited as inhibitors of specific

enzymes (e.g., Acetylcholinesterase or specific kinases in oncology), unlike the inert

metabolic profile of Piracetam.

Lack of Nootropic "Racetam" Effect: Structure-Activity Relationship (SAR) studies indicate

that the 2-oxo (lactam) group is essential for the classic nootropic profile. Replacing it with a

morpholine ring typically abolishes the specific AMPA-modulating effects associated with

racetams.

Visualizing the Mechanism of Action[8]
The following diagram illustrates the divergent signaling pathways activated by the two

compounds.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b6513750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6513750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nootropic Pathway Therapeutic/Toxic Pathway

Piracetam
(Lactam Scaffold)

Neuronal Membrane
(Phospholipid Head Groups)

Intercalation

AMPA Receptor
(Glutamate)

Positive Allosteric
Modulation

2-(2,6-dimethylmorpholin-4-yl)acetamide
(Morpholine Scaffold)

Voltage-Gated
Na+/Ca2+ Channels

Blockade/Modulation
(Predicted)

Enzymes
(e.g., AChE, Kinases)

Inhibition

Increased Membrane
Fluidity

Enhanced LTP
(Cognition/Memory)

Seizure Suppression
(Anticonvulsant)

Cytotoxicity/Inhibition
(Antitumor/Antifungal)

Click to download full resolution via product page

Caption: Divergent pharmacological pathways: Piracetam targets membrane dynamics and

AMPA receptors for cognitive enhancement, while the Morpholine analog targets ion channels

and enzymes, leading to potential anticonvulsant or cytotoxic effects.

Experimental Protocols for Comparison
To objectively compare these compounds, researchers should employ a Differential Screening

Protocol covering both cognitive and anticonvulsant domains.

Protocol A: Scopolamine-Induced Amnesia (Cognition)
Validates Nootropic Activity

Subjects: Male Swiss albino mice (20-25g).

Groups: Vehicle, Piracetam (200 mg/kg i.p.), Morpholine Analog (20, 50, 100 mg/kg i.p.).
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Induction: Scopolamine (0.4 mg/kg i.p.) administered 30 min after drug treatment.

Task: Passive Avoidance Test or Morris Water Maze.

Endpoint: Latency to enter the dark compartment (Passive Avoidance) or time to find

platform (Water Maze).

Expected Result: Piracetam significantly reverses amnesia. Morpholine analog likely

shows weak or no effect due to lack of lactam pharmacophore.

Protocol B: Maximal Electroshock Seizure (MES) Test
Validates Anticonvulsant Activity

Subjects: Male Wistar rats.

Treatment: Administer test compounds 30-60 min prior to shock.

Stimulus: 60 Hz AC current, 50 mA, 0.2s via ear electrodes.

Endpoint: Abolition of tonic hindlimb extension (THE).

Expected Result: Morpholine analog may show dose-dependent protection (ED50

determination), whereas Piracetam is generally inactive or requires massive doses for

anticonvulsant effects.

Protocol C: In Vitro Cytotoxicity (Safety/Oncology)
Validates Morpholine-Specific Activity

Cell Lines: Neuroblastoma (SH-SY5Y) vs. Glioblastoma (U87MG).

Assay: MTT or Alamar Blue cell viability assay.

Concentration: 1 µM to 100 µM.

Expected Result: Piracetam shows no cytotoxicity (cytoprotective). Morpholine analog

may show cytotoxicity at higher concentrations (characteristic of some morpholine-derived

antitumor agents).
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Data Summary & Comparison Table
Parameter Piracetam

2-(2,6-dimethylmorpholin-
4-yl)acetamide

Primary Indication
Cognitive Impairment,

Myoclonus

Research

(Anticonvulsant/Antitumor

probe)

Receptor Affinity
Negligible (AMPA modulation

is allosteric)

Unknown (Likely Ion

Channels/Enzymes)

Metabolism
Not metabolized (Excreted

unchanged)

Likely hepatic metabolism

(CYP450)

Bioavailability ~100% (Oral) Predicted High (Lipophilic)

Toxicity Profile
Extremely Low (LD50 >

10g/kg)

Unknown (Morpholine ring

carries risk of nitrosamine

formation if not controlled)

Key SAR Finding
Lactam ring is essential for

memory.

Morpholine ring shifts activity

to sedation/anticonvulsant.

Conclusion
Piracetam remains the superior candidate for cognitive enhancement and neuroprotection due

to its unique ability to modulate membrane fluidity and AMPA receptor dynamics without

significant receptor binding or toxicity.

2-(2,6-dimethylmorpholin-4-yl)acetamide is not a direct functional substitute for Piracetam.

Instead, it serves as a valuable structural probe in drug discovery. The substitution of the

pyrrolidone lactam with a 2,6-dimethylmorpholine ring likely abolishes the specific "racetam"

nootropic activity but may confer anticonvulsant or cytotoxic properties. Researchers should

approach the morpholine analog as a distinct chemical entity with a separate therapeutic

potential, likely in the fields of epilepsy or oncology rather than cognitive enhancement.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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